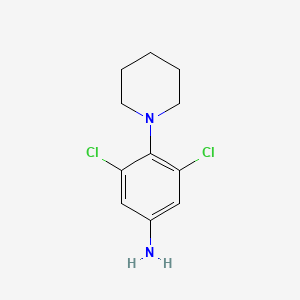
3,5-Dichloro-4-(piperidin-1-yl)aniline
Vue d'ensemble
Description
3,5-Dichloro-4-(piperidin-1-yl)aniline is a chemical compound with the CAS Number: 147351-43-7 . It has a molecular weight of 245.15 and its IUPAC name is 3,5-dichloro-4-(1-piperidinyl)aniline . The compound is stored at a temperature between 28 C .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code: 1S/C11H14Cl2N2/c12-9-6-8(14)7-10(13)11(9)15-4-2-1-3-5-15/h6-7H,1-5,14H2 .Physical And Chemical Properties Analysis
The compound has a molecular weight of 245.15 . It is stored at a temperature between 28 C .Applications De Recherche Scientifique
Synthesis and Molecular Structure
- Synthesis and Structure Analysis : A study by Shawish et al. (2021) involved the synthesis of s-triazine derivatives incorporating pyrazole, piperidine, and aniline moieties. This research highlights the synthesis process and molecular structure investigations, utilizing X-ray crystallography and various computational methods to analyze the molecular packing and intermolecular interactions of the compounds, including those similar to 3,5-Dichloro-4-(piperidin-1-yl)aniline (Shawish et al., 2021).
Chemical Synthesis and Applications
- Novel Synthesis Methods : Kozlov and Kadutskii (2008) reported a novel three-component condensation process involving anilines (closely related to this compound), which leads to the formation of 3,5-dispirosubstituted piperidines. This method serves as a source for synthesizing various piperidine derivatives (Kozlov & Kadutskii, 2008).
Anticancer Activity
- Antiproliferative Activity in Cancer Research : Aeluri et al. (2012) described the synthesis of tetrahydropyridines and piperidin-4-one-3-carboxylates from anilines and evaluated their anticancer activities. Compounds similar to this compound, especially the piperidin-4-one-3-carboxylates, showed significant antiproliferative activities against cancer cells (Aeluri et al., 2012).
Optoelectronic Properties
- Nonlinear Optics Applications : Doss et al. (2017) synthesized a compound similar to this compound and explored its optoelectronic properties. The study focused on the synthesis and comprehensive analysis of the compound's molecular structure and electronic properties, indicating potential applications in nonlinear optics (Doss et al., 2017).
Catalysis and Synthetic Applications
- Catalytic Synthesis : Shaterian and Azizi (2013) developed a method for synthesizing functionalized piperidine derivatives, involving reactions of aromatic aldehydes and substituted anilines. This research could be relevant for the synthesis of compounds like this compound, showcasing the versatility of piperidine derivatives in synthetic chemistry (Shaterian & Azizi, 2013).
Molecular Dynamic Simulation Studies
- Corrosion Inhibition on Iron : Kaya et al. (2016) conducted quantum chemical calculations and molecular dynamic simulations to investigate the adsorption and corrosion inhibition properties of piperidine derivatives on iron. The study provides insights into the interaction of molecules like this compound with metal surfaces, important for applications in corrosion prevention (Kaya et al., 2016).
Orientations Futures
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, such as 3,5-Dichloro-4-(piperidin-1-yl)aniline, is an important task of modern organic chemistry .
Mécanisme D'action
Target of Action
It is known that the compound is used in suzuki–miyaura cross-coupling reactions , which are widely applied transition metal catalyzed carbon–carbon bond forming reactions .
Mode of Action
In the context of suzuki–miyaura cross-coupling reactions, the compound may participate in electronically divergent processes with the metal catalyst .
Biochemical Pathways
It is known that the compound is involved in suzuki–miyaura cross-coupling reactions , which are key biochemical pathways in the synthesis of various organic compounds .
Result of Action
It is known that the compound is used in suzuki–miyaura cross-coupling reactions , which are key in the formation of carbon–carbon bonds in organic synthesis .
Action Environment
It is known that the compound is used in suzuki–miyaura cross-coupling reactions , which are generally environmentally benign and tolerant to various reaction conditions .
Propriétés
IUPAC Name |
3,5-dichloro-4-piperidin-1-ylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14Cl2N2/c12-9-6-8(14)7-10(13)11(9)15-4-2-1-3-5-15/h6-7H,1-5,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRDXXEBOXOCXCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(C=C(C=C2Cl)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


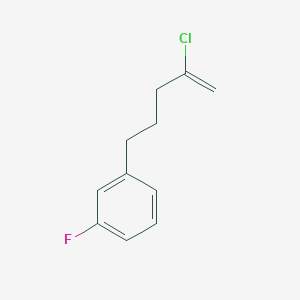

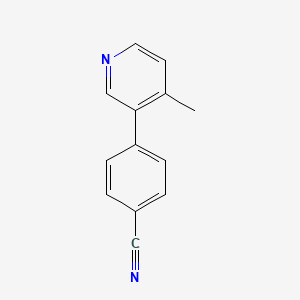
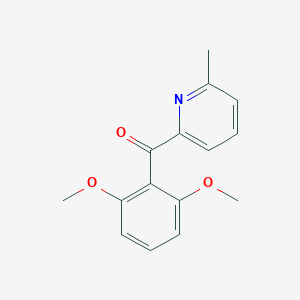
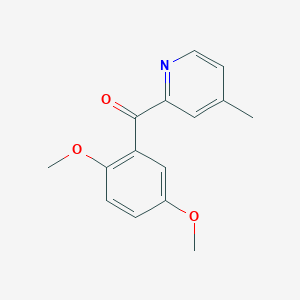


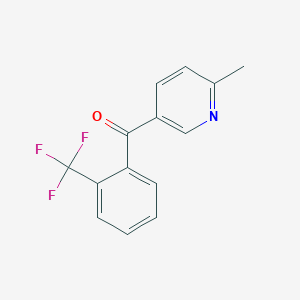
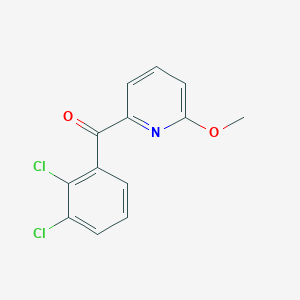
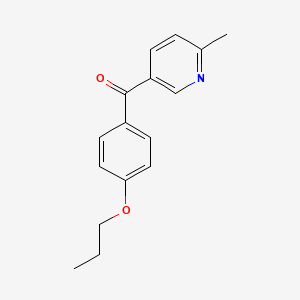

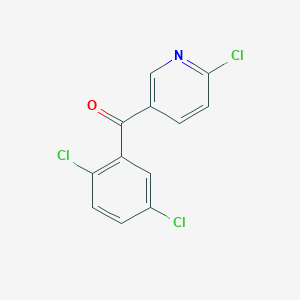

![5-[[[(2,4-Difluorophenyl)methyl]amino]carbonyl]-1-(2,2-dimethoxyethyl)-1,4-dihydro-4-oxo-3-(phenylmethoxy)-2-pyridinecarboxylic acid methyl ester](/img/structure/B1421539.png)
